molecular formula C7H8IN3 B12225385 4-Iodo-1-isopropyl-1H-pyrazole-5-carbonitrile

4-Iodo-1-isopropyl-1H-pyrazole-5-carbonitrile

Cat. No.: B12225385
M. Wt: 261.06 g/mol
InChI Key: FEQUEAFLXJKHPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Iodo-1-isopropyl-1H-pyrazole-5-carbonitrile is an organic compound belonging to the pyrazole family It is characterized by the presence of an iodine atom, an isopropyl group, and a carbonitrile group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-1-isopropyl-1H-pyrazole-5-carbonitrile typically involves the iodination of a pyrazole precursor. One common method is the reaction of 1-isopropyl-1H-pyrazole-5-carbonitrile with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-1-isopropyl-1H-pyrazole-5-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 4-azido-1-isopropyl-1H-pyrazole-5-carbonitrile.

Scientific Research Applications

4-Iodo-1-isopropyl-1H-pyrazole-5-carbonitrile has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of new materials with unique properties, such as conductive polymers or advanced coatings.

    Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving iodine-containing compounds.

Mechanism of Action

The mechanism of action of 4-Iodo-1-isopropyl-1H-pyrazole-5-carbonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the iodine atom can enhance the compound’s ability to interact with biological molecules through halogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    4-Iodo-1-isopropyl-1H-pyrazole: Lacks the carbonitrile group, making it less versatile in certain reactions.

    4-Iodo-1-methyl-1H-pyrazole: Contains a methyl group instead of an isopropyl group, which can affect its reactivity and applications.

    4-Iodo-1-isobutyl-1H-pyrazole: Has an isobutyl group, leading to different steric and electronic properties.

Uniqueness

4-Iodo-1-isopropyl-1H-pyrazole-5-carbonitrile is unique due to the combination of the iodine atom, isopropyl group, and carbonitrile group. This combination provides a balance of reactivity and stability, making it a valuable intermediate in various synthetic pathways.

Properties

Molecular Formula

C7H8IN3

Molecular Weight

261.06 g/mol

IUPAC Name

4-iodo-2-propan-2-ylpyrazole-3-carbonitrile

InChI

InChI=1S/C7H8IN3/c1-5(2)11-7(3-9)6(8)4-10-11/h4-5H,1-2H3

InChI Key

FEQUEAFLXJKHPI-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=C(C=N1)I)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.